molecular formula CClF3O2S B1583362 Trifluoromethanesulfonyl chloride CAS No. 421-83-0

Trifluoromethanesulfonyl chloride

Cat. No. B1583362
CAS RN: 421-83-0
M. Wt: 168.52 g/mol
InChI Key: GRGCWBWNLSTIEN-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl chloride, also known as Triflyl chloride, is a compound with the linear formula CF3SO2Cl . It is a trifluoromethylating agent used for the fluoroalkylation of heterocycles, arenes, and heteroarenes. It can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .


Synthesis Analysis

Trifluoromethanesulfonyl chloride can be synthesized by reacting trifluoromethanesulfonic acid with phosphorous trichloride and chlorine . Another method involves the reaction of trifluoromethanesulfonic acid with thionyl chloride under an ice bath, followed by the addition of the catalyst N,N-dimethyl Formamide .


Molecular Structure Analysis

The molecular structure of Trifluoromethanesulfonyl chloride is represented by the linear formula CF3SO2Cl . Its molecular weight is 168.52 .


Chemical Reactions Analysis

Trifluoromethanesulfonyl chloride is used in various chemical reactions. It acts as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It can also serve as a sulfonating agent for alcohols and a chlorinating agent for carbanions .


Physical And Chemical Properties Analysis

Trifluoromethanesulfonyl chloride is a liquid at room temperature. It has a vapor pressure of 10.36 psi at 20 °C, a refractive index of 1.334, a boiling point of 29-32 °C, and a density of 1.583 g/mL at 25 °C .

Scientific Research Applications

Trifluoromethylation and Other Reactions

CF3SO2Cl is extensively used for direct trifluoromethylation of various substrates. It is also employed for trifluoromethylsulfenylation, trifluoromethylsulfinylation, sulfonylation, and chlorination. This versatility allows for the introduction of SCF3 and S(O)CF3 groups into different compounds, enhancing their properties for various applications (Guyon, Chachignon, & Cahard, 2017).

NMR Spectrometry

CF3SO2Cl is useful in fluorine-19 nuclear magnetic resonance (NMR) spectrometry. It aids in identifying oxygen, nitrogen, and sulfur functional groups in organic compounds. This application is significant for structural analysis and functional determination in organic chemistry (Shue & Yen, 1982).

Electrophilic Trifluoromethylthiolation

The compound finds application in regioselective trifluoromethylthiolation under reductive conditions, offering a metal-free process. This is particularly relevant for the trifluoromethylthiolation of indole derivatives, azaarenes, enamines, and enoxysilanes (Chachignon et al., 2016).

Lewis Acid Catalysis

CF3SO2Cl is related to scandium trifluoromethanesulfonate, a potent Lewis acid catalyst. This compound is used for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, significantly enhancing catalytic activities (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Novel Reagent Applications

CF3SO2Cl serves as a reagent for various chemical transformations. This includes its use in the synthesis of triflamides and triflimides, acting as a source of nitrogen in C-amination reactions. These compounds are important in organic synthesis, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).

Vinyl and Aryl Triflates Synthesis

CF3SO2Cl contributes to the synthesis of vinyl and aryl triflates, important in cross-coupling reactions and natural product synthesis. It facilitates the preparation of these compounds, leading to enhanced regio- and diastereoselectivity in reactions (Ritter, 1993).

Safety And Hazards

Trifluoromethanesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is corrosive to metals and has acute oral toxicity . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Future Directions

Trifluoromethanesulfonyl chloride is a valuable compound in the field of organic synthesis due to its trifluoromethylating, sulfonating, and chlorinating properties . It is expected to find increasing use in the synthesis of pharmaceuticals, agricultural chemicals, and various types of functional materials .

properties

IUPAC Name

trifluoromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCWBWNLSTIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3O2S
Source PubChem
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DSSTOX Substance ID

DTXSID50194943
Record name Trifluoromethanesulphonyl chloride
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Molecular Weight

168.52 g/mol
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Physical Description

Clear light yellow liquid; Boiling point = 29-32 deg C; [Sigma-Aldrich MSDS]
Record name Trifluoromethanesulfonyl chloride
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Vapor Pressure

535.6 [mmHg]
Record name Trifluoromethanesulfonyl chloride
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Product Name

Trifluoromethanesulfonyl chloride

CAS RN

421-83-0
Record name Trifluoromethanesulfonyl chloride
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Record name Trifluoromethanesulphonyl chloride
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Record name Trifluoromethanesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
716
Citations
VI Meshcheryakov, BA Shainyan, LL Tolstikova… - Russian journal of …, 2003 - Springer
Reactions of 4,5-dibromo-1,2,3-triazole, 1H-1,2,3-benzotriazole, and 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with trifluoromethanesulfonyl chloride and trifluoromethanesulfonic …
Number of citations: 17 link.springer.com
X Zhao, T Li, B Yang, D Qiu, K Lu - Tetrahedron, 2017 - Elsevier
… , 11 we recently developed the phosphine-mediated, iodide-promoted trifluoromethylthiolation and difluoromethylthiolation of indole derivatives with trifluoromethanesulfonyl chloride (…
Number of citations: 38 www.sciencedirect.com
K Lu, Z Deng, M Li, T Li, X Zhao - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… Hence, we decided to focus on the development of a trifluoromethanesulfonyl chloride (CF 3 SO 2 Cl)-based transition metal-free trifluoromethylthiolation of indole in the presence of …
Number of citations: 61 pubs.rsc.org
BA Shainyan, LL Tolstikova - Chemical Reviews, 2013 - ACS Publications
… prepared by the reaction of methyl ester of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate to react with triflic anhydride or trifluoromethanesulfonyl chloride similar to …
Number of citations: 121 pubs.acs.org
BA Shainyan, YS Danilevich - Russian journal of organic chemistry, 2009 - Springer
… Mild chlorinating effect of trifluoromethanesulfonyl chloride (CF3SO2Cl) toward strong CH acids … The reduction of trifluoromethanesulfonyl chloride to trifluoromethanesulfinic acid salts is …
Number of citations: 8 link.springer.com
RD Howells, JD Mc Cown - Chemical Reviews, 1977 - ACS Publications
Trifluoromethanesulfonic acidf has often been acclaimed as the strongest of all known monoprotic organic acids. Fluorosulfonic acid has also been given the same status. The actual …
Number of citations: 539 pubs.acs.org
H Chachignon, H Guyon… - Beilstein journal of organic …, 2017 - beilstein-journals.org
… We now focused this second part of the review on the similarly diverse uses of trifluoromethanesulfonyl chloride plus chlorination. This review appears in two parts that are …
Number of citations: 26 www.beilstein-journals.org
JR Hwu, S Hakimelahi, KL Lu, SC Tsay - Tetrahedron, 1999 - Elsevier
… Trifluoromethanesulfonyl chloride (CF3SO2C1) functions as an effective sulfonating agent for alcohols; 2 it can also act as a chlorinating agent for carbanions. The relative speed is ~…
Number of citations: 10 www.sciencedirect.com
IS Koo, KY Yang, JK Park, MY Woo… - Bulletin of the Korean …, 2005 - koreascience.kr
… 6g,11 In this study, we determined pseudo firtst order rate constants for solvolyses of trifluoromethanesulfonyl chloride (TFMSC) with a strong electron withdrawing group in alcohol-…
Number of citations: 6 koreascience.kr
GH Hamimelai, G Just - Tetrahedron Letters, 1979 - Elsevier
PII: S0040-4039(01)95486-3 Page 1 Page 2 3646 100. 38 COOEt EtOOC,j Br OTHP COOEt EtOOC + u OR I, R = THP 2_,R=H EtOOC 4 - COOEt COOEt EtOOC OR -i CF3S02C1 Etooc …
Number of citations: 8 www.sciencedirect.com

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